Alternariol

説明

Overview of Alternariol (AOH) as a Mycotoxin

This compound (AOH) is a mycotoxin, a toxic secondary metabolite, produced by various species of Alternaria fungi. wikipedia.orgresearchgate.net These fungi are ubiquitous plant pathogens and saprophytes, capable of growing under a wide range of temperature and moisture conditions on numerous substrates. researchgate.net AOH belongs to the chemical group of dibenzo-α-pyrones. sigmaaldrich.commdpi.com It is one of the major Alternaria toxins and is often found alongside its derivative, this compound monomethyl ether (AME). mdpi.comresearchgate.net

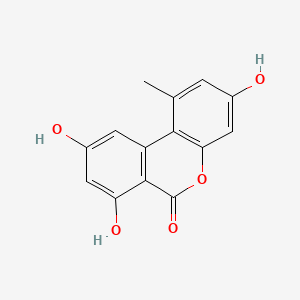

Alternaria species can produce over 70 different secondary metabolites, but only a fraction are classified as mycotoxins that affect human and animal health. vt.edubionte.commerieuxnutrisciences.com AOH is considered one of the most significant mycotoxins produced by this genus due to its frequent occurrence in food and its biological activities. researchgate.netresearchgate.net The chemical structure of this compound is 3,7,9-Trihydroxy-1-methyl-6H-dibenzo[b,d]pyran-6-one. researchgate.netfermentek.com In laboratory settings, it appears as an off-white to slightly yellow or pink powder. fermentek.com

In vitro studies have shown that AOH can interact with DNA topoisomerase, leading to DNA strand breaks. nih.gov This activity is a primary focus of research into its biological effects. It also exhibits antifungal and phytotoxic properties. wikipedia.orgfermentek.com

Significance of AOH in Food Systems and Agriculture

The significance of this compound in food systems and agriculture is substantial due to the widespread presence of Alternaria fungi, which are known as "black molds". nih.gov These fungi are common pathogens for a variety of economically important crops, causing significant pre- and post-harvest spoilage and economic losses worldwide. bionte.comnih.gov

AOH contaminates a wide array of agricultural products, including:

Grains: Wheat, sorghum, barley, and rice. wikipedia.orgresearchgate.netmerieuxnutrisciences.com

Fruits and Vegetables: Tomatoes, apples, olives, and carrots. researchgate.netresearchgate.neteuropa.eu

Oilseeds: Sunflower seeds. europa.eu

The contamination can occur in the field or during storage and transport, even under refrigerated conditions. researchgate.net Consequently, AOH is frequently detected in processed foods and beverages derived from these commodities, such as tomato products, fruit juices, vegetable oils, wine, and beer. researchgate.neteuropa.eu Its presence has also been noted in cereal-based infant foods. researchgate.net

The frequent contamination of staple foods has raised concerns among food safety authorities. The European Food Safety Authority (EFSA) has conducted risk assessments on Alternaria toxins, including AOH. researchgate.neteuropa.eu These assessments concluded that chronic dietary exposure to AOH could exceed the Threshold of Toxicological Concern (TTC), indicating a potential health risk and the need for more data. europa.eu In 2022, the European Commission issued a recommendation for the monitoring of AOH, AME, and tenuazonic acid in food, particularly in processed tomato products, paprika powder, sesame seeds, sunflower seeds, sunflower oil, nuts, dried figs, and cereal-based foods for infants and young children. merieuxnutrisciences.com

Historical Context of AOH Discovery and Early Research

The discovery of this compound dates back to 1953. researchgate.netnih.gov It was one of the early mycotoxins to be isolated from Alternaria fungi. Early research focused on identifying and characterizing the toxic metabolites produced by these common molds. Of the numerous compounds produced by Alternaria, AOH, along with this compound monomethyl ether (AME), tenuazonic acid, and altertoxin I, were identified as among the most toxic to animals in initial studies. researchgate.net

These early investigations isolated AOH from diseased plant tissues, raising concerns about its potential presence in the food supply. researchgate.net Research in the following decades further established the prevalence of Alternaria species and their toxins in a wide range of agricultural commodities. This foundational work paved the way for more detailed toxicological studies and the development of analytical methods to detect and quantify AOH in food products.

Data Tables

Table 1: Chemical Properties of this compound (AOH)

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₁₀O₅ | researchgate.netsigmaaldrich.com |

| Molecular Weight | 258.23 g/mol | sigmaaldrich.comfermentek.com |

| Systematic Name | 3,7,9-Trihydroxy-1-methyl-6H-dibenzo[b,d]pyran-6-one | researchgate.netfermentek.com |

| CAS Number | 641-38-3 | sigmaaldrich.com |

| Appearance | Off-white to slight yellow to slight pink powder | fermentek.com |

| Solubility | Soluble in DMSO, pure ethanol, methanol (B129727), acetone | fermentek.com |

Table 2: Common Food Commodities Contaminated by this compound (AOH)

| Food Category | Examples | Source(s) |

| Cereals and Grains | Wheat, barley, sorghum, rice | wikipedia.orgmerieuxnutrisciences.comeuropa.eu |

| Fruits and Fruit Products | Apples, tomatoes, olives, fruit juice | researchgate.neteuropa.eu |

| Vegetables | Carrots, tomato products | researchgate.neteuropa.eu |

| Oilseeds and Oils | Sunflower seeds, sunflower oil | europa.eu |

| Beverages | Wine, beer | europa.eu |

| Infant Foods | Cereal-based products | researchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,7,9-trihydroxy-1-methylbenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c1-6-2-7(15)5-11-12(6)9-3-8(16)4-10(17)13(9)14(18)19-11/h2-5,15-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBXXEKPIIDJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80214305 | |

| Record name | Alternariol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alternariol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

641-38-3 | |

| Record name | Alternariol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alternariol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alternariol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,9-Trihydroxy-1-methyl-6H-dibenzo(b,d)pyran-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALTERNARIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN9L4260JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alternariol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

350 °C | |

| Record name | Alternariol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Detection and Analytical Methodologies for Alternariol

Advanced Chromatographic Techniques for AOH Quantification

Chromatography stands as a cornerstone for the separation, identification, and quantification of mycotoxins like Alternariol. numberanalytics.com Advanced techniques have evolved to provide high levels of precision and accuracy required for regulatory and research purposes.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Alternaria mycotoxins. mdpi.com When coupled with a Diode-Array Detector (DAD), HPLC allows for the profiling of major mycotoxins, including this compound. nih.gov The DAD provides spectral information across a range of wavelengths, enhancing the specificity of identification compared to single-wavelength UV detectors. nih.gov

Method development often involves optimizing the mobile phase composition, typically a mixture of solvents like methanol (B129727) and water, and selecting an appropriate stationary phase, such as a C18 reversed-phase column. nih.govresearchgate.netresearchgate.net For instance, a method for determining AOH in tomato products used a mobile phase of methanol/water (80:20 v/v) with zinc sulfate (B86663), achieving a quantification limit of 5.0 ng/g. researchgate.net Another approach for analyzing tomato paste utilized HPLC with fluorescence detection, which offers high sensitivity, achieving a detection limit of 1.93 ppb for AOH. rsc.org While effective, HPLC-DAD or HPLC-fluorescence methods can sometimes be limited by interferences from complex food matrices, accounting for a smaller percentage of applications compared to mass spectrometry-based methods. mdpi.com

| Matrix | Column | Mobile Phase | Detector | Limit of Quantification (LOQ) / Detection (LOD) | Recovery | Reference |

|---|---|---|---|---|---|---|

| Tomato Products | C18 Spherisorb ODS-2 | Methanol/water (80:20) with ZnSO₄ | DAD | 5.0 ng/g (LOQ) | 84.1% | researchgate.net |

| Tomato Paste | Reversed Phase | Isocratic elution | Fluorescence | 1.93 ppb (LOD) | >77.2% | rsc.org |

| Artificially Infected Maize, Rice, Tomato; Naturally Contaminated Sunflower Seeds | Not Specified | Gradient Elution | DAD | Not Specified | Not Specified | nih.gov |

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is considered the "gold standard" for mycotoxin analysis due to its exceptional selectivity and sensitivity. mdpi.com This technique has been successfully applied to the simultaneous quantification of AOH and other Alternaria toxins in diverse food matrices like tomatoes, wheat, and sunflower seeds. mdpi.comnih.gov The method's power lies in its ability to selectively monitor specific precursor-to-product ion transitions, which significantly reduces matrix interference and allows for accurate quantification even at very low levels. mdpi.com

Development of LC-MS/MS methods involves careful optimization of mass spectrometry parameters, often using an electrospray ionization (ESI) source in either positive or negative mode, depending on which provides a better response for the target analytes. mdpi.commdpi.comnih.gov For AOH, the protonated molecule [M+H]⁺ is often selected as the precursor ion in positive mode. nih.gov Validation studies for LC-MS/MS methods consistently demonstrate high recovery rates (often above 80%) and low limits of detection and quantification, making it a reliable tool for food safety monitoring. nih.govnih.govnih.gov The use of isotopically labeled internal standards can further improve the accuracy and precision of the results. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool, though its application for Alternaria mycotoxins is less common than LC-based methods. mdpi.com A significant challenge is that most Alternaria toxins, including AOH, are non-volatile compounds. mdpi.com Therefore, a derivatization step is required to convert them into more volatile forms suitable for GC analysis. mdpi.comnih.gov

Common derivatizing agents include heptafluorobutyric anhydride (B1165640) (HFBA), which forms heptafluorobutyrate (HFB) derivatives, and silylating agents like Tri-Sil TBT, which form trimethylsilyl (B98337) (TMS) ethers. nih.gov Research has shown that GC-MS analysis of these derivatives can be used to identify AOH in food samples like apple juice. nih.gov While effective, the need for derivatization adds an extra step to the sample preparation process, making it more laborious compared to direct LC-MS/MS analysis. mdpi.com

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of conventional HPLC that uses columns with smaller particle sizes, resulting in faster analysis times, improved resolution, and higher sensitivity. d-nb.info When coupled with tandem mass spectrometry (UHPLC-MS/MS), it represents a state-of-the-art technique for the simultaneous determination of multiple mycotoxins. mdpi.comrsc.orgnih.gov

This method has been successfully developed and validated for screening AOH and other mycotoxins in a wide array of matrices, including fruit juices, cereals, drinking water, and herbs. rsc.orgnih.govnih.govnih.gov The sample preparation often employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which simplifies the extraction and clean-up process. d-nb.infonih.gov UHPLC-MS/MS methods are characterized by excellent performance, with high linearity (R² > 0.99), good recovery rates (typically 77-102%), and very low limits of detection (LOD) and quantification (LOQ), often in the sub-µg/kg range. d-nb.infonih.govnih.gov These capabilities make UHPLC-MS/MS highly suitable for large-scale biomonitoring and comprehensive risk assessments. mdpi.com

| Method | Matrix | Sample Preparation | LOQ | Recovery | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Tomato Juice | Dispersive liquid-liquid microextraction (DLLME) | <3.5 ng/g | >80% | nih.gov |

| LC-MS/MS | Wheat | Solid-Phase Extraction (SPE) | 0.19 - 1.40 µg/kg | 74% - 112% | mdpi.com |

| UHPLC-MS/MS | Grapes | Modified QuEChERS | 0.09 - 0.48 µg/kg | 77.8% - 101.6% | nih.gov |

| UHPLC-MS/MS | Drinking Water | Solid-Phase Extraction (SPE) | 0.1 ng/L | 76.1% - 106.5% | nih.gov |

| UPLC-MS/MS | Human Urine & Capillary Blood | Various | <0.053 ng/mL (Urine) / <0.029 ng/mL (Blood) | 94% - 111% | mdpi.com |

Immunochemical Assays for AOH Detection

Immunochemical methods are based on the highly specific binding interaction between an antigen (AOH) and an antibody. researchgate.net These techniques offer a rapid, cost-effective, and often portable alternative to chromatographic methods, making them suitable for screening large numbers of samples. creative-diagnostics.com

The Enzyme-Linked Immunosorbent Assay (ELISA) is the most common immunochemical format for mycotoxin analysis. mdpi.com For small molecules like AOH, a competitive ELISA format is typically used. creative-diagnostics.com In this assay, AOH in a sample competes with a labeled AOH conjugate for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of AOH in the sample.

The development of a reliable ELISA hinges on the production of high-affinity and specific antibodies, which can be either polyclonal or monoclonal. researchgate.netnih.gov This requires the synthesis of haptens (small molecules that elicit an immune response only when attached to a large carrier) and their conjugation to proteins. nih.govmdpi.com Recent studies have focused on rational hapten design and the generation of high-affinity monoclonal antibodies to develop highly sensitive and selective ELISAs for AOH, with some showing half-maximal inhibitory concentrations (IC50) below 0.04 ng/mL and no cross-reactivity with structurally similar mycotoxins like this compound monomethyl ether. nih.gov Commercially available ELISA kits provide a ready-to-use solution for the quantitative determination of AOH in various commodities. creative-diagnostics.com

| Parameter | Specification | Reference |

|---|---|---|

| Assay Type | Competitive ELISA | creative-diagnostics.com |

| Sample Type | Wheat | creative-diagnostics.com |

| Detection Range | 0.70 - 17.48 ng/mL | creative-diagnostics.com |

| Sensitivity | 3.49 ng/mL | creative-diagnostics.com |

| Recovery | 97.5% - 114.4% | creative-diagnostics.com |

| Cross-Reactivity | This compound: 100% | creative-diagnostics.com |

| This compound methyl ether: 24.6% |

Sample Preparation and Extraction Protocols for AOH Analysis

Effective sample preparation is a critical and often challenging step in the analytical workflow for AOH, necessary to isolate the toxin from complex food matrices and remove interfering compounds before analysis. fao.orgresearchgate.net The goal is to develop a procedure that is not only efficient in extracting AOH but also straightforward, rapid, and cost-effective. nih.gov

Optimization for diverse food matrices (grains, fruits, vegetables)

The choice of extraction method for AOH is highly dependent on the food matrix due to the wide variation in composition (e.g., water content, fat, sugar, and pigments) across different commodities. mdpi.comnih.gov

Grains and Cereals: For dry, solid matrices like wheat, barley, and other cereals, extraction is typically performed using a mixture of organic solvents and water. mdpi.comuns.ac.rs A common approach involves extracting a homogenized sample with a solvent mixture such as acetonitrile (B52724)/water/acetic acid (e.g., 79:20:1, v/v/v) or methanol/water/acetic acid (e.g., 85:14:1, v/v/v). mdpi.comuns.ac.rs The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, originally developed for pesticide residue analysis, has been increasingly adapted for mycotoxins, including AOH, in cereals. nih.govuc.pt This method typically involves an initial extraction with an acetonitrile-water mixture, followed by a partitioning step using salts like magnesium sulfate and sodium chloride to separate the aqueous and organic layers. nih.govuc.pt For some grain-based products, a "dilute-and-shoot" method, which involves minimal sample preparation beyond extraction and dilution, has been suggested as a simpler alternative. nih.gov

Fruits and Vegetables: Fruits, vegetables, and their processed products like juices and tomato-based sauces often have high water and sugar content. mdpi.comnih.gov For these matrices, extraction solvents must be optimized to efficiently recover AOH while minimizing the co-extraction of sugars and pigments. mdpi.com Methanol is often used as the extraction solvent for tomato products. researchgate.net For fruit juices, methods like QuEChERS and dispersive liquid-liquid microextraction (DLLME) have been successfully applied. rsc.orgrsc.org In many protocols for high-water-content commodities, the natural water content of the matrix itself can be factored into the composition of the extraction solvent. mdpi.com

Other Commodities: The analysis of AOH extends to other products like sunflower seeds, olives, and dried figs. wur.nl For high-fat matrices such as sunflower seeds, a subsequent clean-up step with a nonpolar solvent like hexane (B92381) is often employed to remove co-extracted lipids. mdpi.com The diversity of these matrices necessitates careful method development and validation to ensure accurate quantification of AOH. nih.gov

Cleanup procedures (e.g., solid-phase extraction, dispersive liquid-liquid microextraction)

Following initial extraction, a cleanup step is almost always required to remove matrix components that could interfere with chromatographic analysis and mass spectrometry detection. researchgate.netnih.gov

Solid-Phase Extraction (SPE): SPE is the most widely used cleanup technique for AOH analysis. researchgate.netnih.gov It involves passing the crude extract through a cartridge containing a solid sorbent that retains either the analyte or the interferences. uc.pt For AOH, which is a moderately polar compound, reverse-phase SPE cartridges with C18 or hydrophilic-lipophilic balanced (HLB) polymeric sorbents are commonly used. uc.ptiaea.org The process typically involves conditioning the cartridge, loading the sample extract, washing away interferences with a weak solvent, and finally eluting the retained AOH with a stronger organic solvent. labrulez.com The selection of the appropriate sorbent and solvents is critical and must be optimized for each matrix to achieve good recovery and cleanliness. uc.ptcapes.gov.br Online SPE systems have also been developed, which automate the cleanup process and couple it directly to the analytical instrument, increasing sample throughput. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized sample preparation technique that has gained traction for its simplicity, speed, and low solvent consumption. rsc.orgmdpi.com The method involves the rapid injection of a mixture of an extraction solvent (a dense, water-immiscible organic solvent like chloroform) and a disperser solvent (a water-miscible organic solvent like acetonitrile or methanol) into the aqueous sample extract. rsc.orgmdpi.com This creates a cloudy solution of fine droplets, maximizing the surface area for the transfer of AOH from the aqueous phase to the extraction solvent. mdpi.com After centrifugation, the small volume of extraction solvent containing the concentrated analyte is collected for analysis. mdpi.com DLLME has been effectively optimized for the analysis of AOH in liquid matrices like fruit juices and tomato products. rsc.orgmdpi.comresearchgate.net

Analytical Validation and Quality Control in AOH Quantification

To ensure that analytical methods for this compound are reliable and produce accurate results, they must undergo rigorous validation and continuous quality control. This process establishes the performance characteristics of the method and ensures its suitability for the intended purpose, which is crucial given the need for accurate data for risk assessment. mdpi.commdpi.com

Method accuracy, precision, and limits of detection/quantification

Method validation involves evaluating several key performance parameters according to established guidelines, such as those from the Commission Decision 2002/657/EC. uns.ac.rsmdpi.com

Accuracy and Precision: Accuracy is typically assessed through recovery studies, where a blank matrix is spiked with a known amount of AOH standard before analysis. The percentage of the standard that is measured (recovered) indicates the accuracy of the method. nih.gov For AOH, methods often report recovery rates in the range of 80% to 112%. mdpi.comnih.govresearchgate.net Precision refers to the closeness of repeated measurements and is expressed as the relative standard deviation (RSD). nih.gov It is evaluated as repeatability (intra-day precision, performed on the same day) and intermediate reproducibility (inter-day precision, performed on different days). nih.govmdpi.com For AOH analysis, acceptable methods typically show RSDs below 15-20%. wur.nlmdpi.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of AOH that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. nih.gov These limits are crucial as AOH often occurs at trace levels (µg/kg or ng/g). researchgate.net LODs and LOQs are highly dependent on the analytical technique and the matrix. For instance, using liquid chromatography-tandem mass spectrometry (LC-MS/MS), LODs for AOH in wheat have been reported as low as 0.5 µg/kg, with an LOQ of 2.0 µg/kg. nih.gov In tomato juice, LODs of 1.4 ng/g and LOQs of 3.5 ng/g have been achieved. nih.gov For drinking water analysis, highly sensitive methods have reached LODs of 0.05 ng/L. iaea.org

The following table summarizes validation parameters for AOH from various studies.

| Matrix | Analytical Method | LOD | LOQ | Recovery (%) | Precision (RSD%) | Source |

|---|---|---|---|---|---|---|

| Tomato Juice | LC-ESI-MS/MS | 1.4 ng/g | 3.5 ng/g | 81-94 | ≤ 9 (Repeatability) ≤ 15 (Reproducibility) | nih.govmdpi.com |

| Wheat Grains | QuEChERS-LC-MS/MS | 0.5 µg/kg | 2.0 µg/kg | 87-95 | ≤ 8.9 (Repeatability) | nih.gov |

| Barley | LC-MS/MS | - | 0.16 µg/kg (for AME) | 96-107 | - | nih.gov |

| Fruit Juices | DLLME-HPLC-FLD | 0.022-0.203 ng/mL | - | 80.1-93.4 | < 5.7 | rsc.org |

| Various Foods | LC-MS/MS | - | 1.5-5.0 µg/kg | 85-112 | 4-20 | wur.nl |

Interlaboratory comparison studies for AOH analysis

Interlaboratory comparison studies, also known as proficiency tests, are a critical component of external quality control. mdpi.com In these studies, multiple laboratories analyze the same homogenous sample to assess their analytical performance against each other and a consensus value. mdpi.com Participation is often a requirement for accredited laboratories (e.g., under ISO 17025) to ensure the validity and comparability of their results. mdpi.com

While proficiency testing schemes have long existed for regulated mycotoxins, the inclusion of emerging mycotoxins like AOH is more recent. mdpi.com Organizations have begun to include AOH and other Alternaria toxins in their interlaboratory studies, which often involve complex matrices like animal feed or various food commodities. mdpi.com For example, one such study involved nine laboratories from the USA, China, and Europe analyzing for 24 different mycotoxins, including AOH, in chicken feed, swine feed, soy, and corn gluten meal. mdpi.com These studies are invaluable for identifying analytical challenges, evaluating the robustness of different methods used across laboratories, and highlighting the need for standardized reference materials for AOH. The precision in such studies at trace levels can be high; for instance, at 1 ng/g, interlaboratory precision can reach an RSD of 45%, with intra-laboratory precision being significantly better. researchgate.net These comparisons help build confidence in the analytical data being generated for AOH and support the potential establishment of future regulatory limits. mdpi.com

Occurrence and Exposure Assessment of Alternariol in Biological Systems

Prevalence of AOH in Food and Feed Commodities

AOH contamination is widespread across numerous food and feed items. nih.gov The extent of contamination can vary significantly depending on geographical location, climate conditions, and storage practices. d-nb.info

Grains and their derivatives are among the most frequently contaminated food categories with Alternariol. nih.govnih.gov Studies have reported the presence of AOH in wheat, barley, oats, and rye from various regions. mdpi.commdpi.com

In a Canadian study, 83 samples of grain-based foods, including flour, bran, breakfast cereals, and bread, were analyzed. researchgate.net Of these, 70 were found to be positive for AOH, with concentrations reaching up to 63 ng/g in a soft wheat bran. researchgate.net Another study on wheat grains from Serbia and Albania found mean AOH concentrations of 3.3 µg/kg. nih.gov Research in Algeria detected AOH in 69% of wheat grain samples, with levels ranging from 25 to 425 µg/kg. mdpi.com

Oats appear to be particularly susceptible to AOH contamination. A Norwegian study reported the highest maximum concentration of AOH in oats (449 µg/kg) compared to barley and wheat. mdpi.com Similarly, an analysis of grains from the Urals and West Siberia regions of Russia found significantly higher AOH content in oat grain samples (18 ± 5 µg/kg) compared to wheat and barley. mdpi.com In a study of 642 samples in Germany, AOH was detected in 17% of oat samples, 2% of wheat samples, and 1% of barley samples. researchgate.net

The following table summarizes the findings on AOH contamination in grains and grain-based products:

Table 1: Occurrence of this compound (AOH) in Grains and Grain-Based Products| Commodity | Region/Country | Number of Samples / Positive Samples | Concentration Range / Mean Concentration | Reference |

|---|---|---|---|---|

| Grain-Based Foods | Canada | 83 / 70 | Up to 63 ng/g | researchgate.net |

| Soft Wheat Bran | Canada | N/A | 63 ng/g (max) | researchgate.net |

| Wheat | Serbia | N/A | 3.3 µg/kg (mean) | nih.gov |

| Wheat | Algeria | 48 / 33 | 25 - 425 µg/kg | mdpi.com |

| Wheat | Germany | N/A / 2% | N/A | researchgate.net |

| Oats | Norway | 28 / N/A | 449 µg/kg (max) | mdpi.com |

| Oats | Russia (Urals/West Siberia) | N/A | 18 ± 5 µg/kg | mdpi.com |

| Oats | Germany | N/A / 17% | N/A | researchgate.net |

| Barley | Germany | N/A / 1% | N/A | researchgate.net |

Fruits and their processed products are another significant source of dietary exposure to AOH. nih.gov Tomatoes and tomato-based products are frequently reported to be contaminated. nih.govtomatonews.com A study on tomato products found AOH in 30% of the samples. tomatonews.com The European Food Safety Authority (EFSA) noted that the highest mean levels of AOH were observed in sun-dried tomatoes (17.4 µg/kg) and tomato sauce (17.4 µg/kg). oup.com

Apples and apple products can also contain AOH. nih.gov AOH has been detected in apple juice at levels ranging from 0.04 to 2.40 µg/L. frontiersin.org

Citrus-based products are also susceptible to contamination. A 2021 study in China on 181 citrus-based products, including dried fruits, canned fruits, and juices, found AOH contamination. nih.gov The maximum level of AOH in domestic Chinese samples was 1.3-fold higher than in imported products. nih.gov

Grape juices and wines have also been shown to contain AOH. researchgate.net One study reported AOH levels of about 1.5 µg/L in two out of 23 white wine samples. researchgate.net Another analysis of six white wine samples found AOH in all of them, with levels up to 8 µg/L. researchgate.net Other fruit juices, such as prune nectar and cranberry nectar, have also been found to be contaminated with AOH. frontiersin.org

The table below provides an overview of AOH levels in fruits and fruit products:

Table 2: Occurrence of this compound (AOH) in Fruits and Fruit Products| Commodity | Region/Country | Number of Samples / Positive Samples | Concentration Range / Mean Concentration | Reference |

|---|---|---|---|---|

| Tomato Products | N/A | N/A / 30% | N/A | tomatonews.com |

| Sun-dried Tomatoes | Europe | N/A | 17.4 µg/kg (mean) | oup.com |

| Tomato Sauce | Europe | N/A | 17.4 µg/kg (mean) | oup.com |

| Apple Juice | N/A | N/A | 0.04 - 2.40 µg/L | frontiersin.org |

| Citrus-based Products | China | 181 / N/A | N/A | nih.gov |

| White Wine | N/A | 23 / 2 | ~1.5 µg/L | researchgate.net |

| White Wine | N/A | 6 / 6 | Up to 8 µg/L | researchgate.net |

| Grape Juice | N/A | N/A | 1.6 µg/L | frontiersin.org |

| Prune Nectar | N/A | N/A | 5.5 µg/L | frontiersin.org |

| Cranberry Nectar | N/A | N/A | 5.6 µg/L | frontiersin.org |

Oilseeds and vegetable oils represent another category of food products where AOH contamination is a concern. researchgate.net Sunflower seeds are frequently contaminated with Alternaria toxins. nih.gov A survey of 150 sunflower-seed samples revealed that 85% were contaminated with AOH, with an average level of 187 µg/kg. nih.gov However, during processing, AOH was detected in the meal but not in the oil. nih.gov In contrast, a Russian study on various vegetable oils found AOH contamination in sunflower oils. researchgate.net The European Union has set an indicative level for AOH in sunflower oil at 10 µg/kg. nih.gov

Soya beans have also been shown to be contaminated with AOH. A study in Argentina found that out of 50 soybean samples, 16% were contaminated with AOH, with concentrations ranging from 25 to 211 µg/kg. researchgate.net

In a study of oilseed rape meal, 10 out of 30 samples contained one or more Alternaria mycotoxins, including AOH. documentsdelivered.com The average level of AOH in the contaminated samples of oilseed rape meal was 68 µg/kg. nih.gov

The following table summarizes the findings on AOH in oilseeds and vegetable oils:

Table 3: Occurrence of this compound (AOH) in Oilseeds and Vegetable Oils| Commodity | Region/Country | Number of Samples / Positive Samples | Concentration Range / Mean Concentration | Reference |

|---|---|---|---|---|

| Sunflower Seeds | N/A | 150 / 127 (85%) | 187 µg/kg (average) | nih.gov |

| Sunflower Oil | European Union | N/A | Indicative level: 10 µg/kg | nih.gov |

| Soya Beans | Argentina | 50 / 8 (16%) | 25 - 211 µg/kg | researchgate.net |

| Oilseed Rape Meal | United Kingdom | 30 / 10 | 68 µg/kg (average in contaminated samples) | documentsdelivered.comnih.gov |

AOH has been detected in a variety of other food items, including legumes, nuts, and beverages like beer and wine. proquest.comresearchgate.net High levels of AOH have been reported in legumes and nuts. nih.gov

A study of 110 beverage samples showed the co-occurrence of two or more mycotoxins in 45% of beer samples, with concentrations ranging from 10.86 to 185.15 µg/L. nih.gov Research has demonstrated that AOH can be detected in the final beer product if the raw barley and malt (B15192052) are contaminated, indicating that the brewing process does not completely eliminate the mycotoxin. nih.gov

Spices can also be a source of AOH. In a study of various food commodities, spices were among the items with a notable number of positive findings for AOH. mdpi.com

Co-occurrence of AOH with other Mycotoxins

It is common for food and feed to be contaminated with multiple mycotoxins simultaneously. nih.govnih.gov AOH frequently co-occurs with other Alternaria toxins, particularly this compound Monomethyl Ether (AME). nih.gov

The co-occurrence of AOH and AME is a well-documented phenomenon across various food commodities. nih.gov This is not surprising as they are structurally related mycotoxins produced by the same fungal species. nih.gov

In a study of grain-based foods in Canada, out of 83 samples, 70 were positive for AOH and 64 for AME. researchgate.net Many of these samples contained both mycotoxins. researchgate.net Similarly, a study on wheat flour reported that the combination of AOH and AME was present in 6.1% of the samples. nih.gov In citrus-based products from China, a significant positive correlation was found between the concentrations of AOH and AME. nih.gov

In a survey of 150 sunflower seed samples, 85% were contaminated with AOH and 47% with AME. nih.gov In Argentinean soya beans, 15 out of 50 samples showed co-occurrence of both AOH and AME. researchgate.net

The following table highlights the co-occurrence of AOH and AME in different food items:

Table 4: Co-occurrence of this compound (AOH) and this compound Monomethyl Ether (AME)| Commodity | Region/Country | Co-occurrence Findings | Reference |

|---|---|---|---|

| Grain-Based Foods | Canada | 70/83 samples positive for AOH, 64/83 for AME | researchgate.net |

| Wheat Flour | N/A | 6.1% of samples co-contaminated with AOH + AME | nih.gov |

| Citrus-based Products | China | Significant positive correlation between AOH and AME levels | nih.gov |

| Sunflower Seeds | N/A | 85% contamination with AOH, 47% with AME | nih.gov |

| Soya Beans | Argentina | 15/50 samples showed co-occurrence | researchgate.net |

Co-occurrence with other Alternaria toxins (e.g., tenuazonic acid, altertoxins)

This compound (AOH) rarely occurs in isolation. It is frequently found alongside a suite of other secondary metabolites produced by Alternaria species. The simultaneous contamination with toxins such as this compound monomethyl ether (AME), tenuazonic acid (TeA), and altertoxins (ATX) is a common finding in various food and feed commodities. frontiersin.orgresearchgate.net

Alternaria alternata, the most prevalent mycotoxin-producing species of the genus, is capable of producing over 70 such metabolites, though only a fraction have been chemically characterized and identified as potential mycotoxins. thepoultrysite.commerieuxnutrisciences.com The primary toxins of concern that co-occur with AOH include dibenzo-α-pyrones like AME and altenuene (B161505) (ALT), tetramic acid derivatives like TeA, and perylene (B46583) quinones such as the altertoxins. nih.govmdpi.com

Studies analyzing contaminated food and feed have consistently shown specific patterns of co-occurrence.

AOH and AME: These two toxins are very frequently detected together, often in similar concentration ranges, approximating a 1:1 ratio in many contaminated food items. frontiersin.orgmdpi.com Their co-occurrence is logical as AME is formed through the methylation of AOH. mdpi.com

Tenuazonic Acid (TeA): TeA is one of the most frequently detected Alternaria toxins and often occurs in significantly higher concentrations than AOH and AME. frontiersin.orgnih.gov In grain samples, TeA shows a high contamination frequency (15–100%), followed by AOH (2.4–31%) and AME (3–26%). frontiersin.org

Multi-Toxin Contamination: It is not uncommon for food samples to be contaminated with three or more Alternaria toxins. One study of food from an online supermarket in China found that 18.3% of samples contained two Alternaria toxins, 16.5% had three, and 2.1% had four. nih.gov For example, a study of various food commodities in the Netherlands detected AOH, AME, TeA, and tentoxin (B1683006) (TEN), with TeA being found in 27% of all samples and at high concentrations in sunflower seeds and tomato sauces. capes.gov.br Another analysis reported the simultaneous contamination of tomato sauce, sunflower seed oil, and wheat flour with AOH, AME, ALT, TeA, TEN, and altertoxin I (ATX-I). mdpi.com

The table below summarizes the findings on the co-occurrence of AOH with other major Alternaria toxins in various commodities.

| Commodity | Co-occurring Toxins Commonly Found with AOH | Source |

| Grains (Wheat, Barley) | AME, TeA, ALT, TEN | frontiersin.orgresearchgate.netnih.gov |

| Tomato Products | AME, TeA, TEN | mdpi.comcapes.gov.brresearchgate.net |

| Sunflower Seeds | AME, TeA, TEN | thepoultrysite.comcapes.gov.br |

| Fruits & Juices | AME, TeA, TEN | mdpi.comeuropa.eu |

| Pig & Poultry Feed | AME, TeA | mdpi.comresearchgate.net |

Synergistic or additive effects in mixtures with other mycotoxins (e.g., Fusarium mycotoxins, acrylamide)

The presence of this compound in combination with other mycotoxins or food contaminants can alter its toxicological profile, leading to synergistic, additive, or antagonistic effects. mdpi.comnih.gov This is a critical consideration for risk assessment, as human and animal diets often contain complex mixtures of these compounds.

Interactions with Alternaria Mycotoxins:

AOH, AME, and TeA: When tested together on human gastric epithelial cells, a combination of AOH, AME, and TeA (in a 1:1:2 ratio reflecting common co-occurrence) demonstrated synergistic toxic effects. nih.gov Combinations of just AOH and AME at high concentrations also showed synergistic and additive effects. nih.gov

AOH and Altertoxin II (ATX-II): In studies using human intestinal and hepatic cell lines, combinations of AOH and the highly genotoxic ATX-II mostly resulted in additive effects, though some antagonistic and synergistic effects were noted depending on the cell line and concentration ratios. mdpi.com

Interactions with Fusarium Mycotoxins: Fungi from the Fusarium genus often contaminate the same crops as Alternaria, leading to the co-occurrence of their respective toxins, such as zearalenone (B1683625) (ZEN) and deoxynivalenol (B1670258) (DON). nih.govresearchgate.net

AOH and Zearalenone (ZEN): Studies on the estrogenic effects of mycotoxin mixtures have revealed strong synergistic interactions between AOH and the Fusarium mycoestrogens ZEN and its metabolite α-zearalenol (α-ZEL). nih.govnih.gov The majority of binary combinations of AOH with ZEN or α-ZEL resulted in a potentiated estrogenic response, highlighting the need to consider such interactions in risk assessments for endocrine disruptors. nih.govnih.gov

AOH and Deoxynivalenol (DON): Research on the combined cytotoxic effects of AOH with DON and another Fusarium mycotoxin, enniatin B, found that the nature of the interaction (synergistic or additive) depended on the specific combination and concentrations tested. mdpi.com

Interactions with Other Food Contaminants:

AOH and Acrylamide (B121943): Acrylamide is a processing contaminant formed in carbohydrate-rich foods during high-temperature cooking. Given that AOH can be present in these same foods (e.g., cereal-based products), the potential for combined effects is relevant. A study investigating the genotoxic and mutagenic effects of AOH and acrylamide in combination found that while both compounds were individually genotoxic, no synergistic effects were observed when they were tested together. researchgate.netmdpi.com

The following table provides a summary of observed interaction effects between this compound and other compounds.

| Interacting Compound(s) | Biological System/Model | Observed Effect | Source |

| AME + TeA | Human Gastric Epithelial Cells | Synergistic | nih.gov |

| Zearalenone (ZEN) | Ishikawa Cell Line (estrogenicity) | Synergistic | nih.govnih.gov |

| α-Zearalenol (α-ZEL) | Ishikawa Cell Line (estrogenicity) | Synergistic | nih.govnih.gov |

| Altertoxin II (ATX-II) | Human Intestinal & Hepatic Cells | Mostly Additive | mdpi.com |

| Acrylamide | HepG2 Cells (genotoxicity) | No Synergism (Additive) | researchgate.netmdpi.com |

Dietary Exposure Estimates and Risk Characterization

Human exposure levels across different populations (e.g., toddlers)

Dietary exposure to this compound is a public health concern because estimates often exceed the threshold of toxicological concern (TTC). The TTC is a value used to assess the risk of chemicals with limited toxicity data; for genotoxic substances like AOH, this threshold is set at a very low level of 2.5 nanograms per kilogram of body weight (ng/kg bw) per day. frontiersin.orgresearchgate.net

A 2016 report by the European Food Safety Authority (EFSA) provided detailed estimates of chronic dietary exposure across various European populations. researchgate.net

Toddlers: This age group was identified as having the highest exposure to AOH. The mean exposure for toddlers was estimated to be between 3.8 and 71.6 ng/kg bw per day. At the 95th percentile, the exposure was even higher, ranging from 11.4 to 270.5 ng/kg bw per day. researchgate.net These levels significantly surpass the TTC, indicating a potential health risk. researchgate.net

Main Food Contributors: For the general population, 'Fruit and fruit products' were identified as the most significant contributors to AOH dietary exposure. researchgate.net Other important sources include grains, tomatoes, and sunflower seeds. nih.goveuropa.eunih.gov

Vegetarians: Although data is limited, some reports suggest that vegetarians may have a higher dietary exposure to Alternaria toxins compared to the general population, likely due to a higher consumption of plant-based products. researchgate.netnih.gov

A biomonitoring study in China, which measured mycotoxin levels in urine, calculated that 100% of the study participants had a probable daily intake of AOH that exceeded the TTC value, further highlighting the widespread nature of exposure and potential risk. nih.govresearchgate.net

The table below presents the estimated chronic dietary exposure to AOH for toddlers as reported by EFSA.

| Population Group | Mean Exposure (ng/kg bw/day) | 95th Percentile Exposure (ng/kg bw/day) | Key Food Contributors | Source |

| Toddlers | 3.8 - 71.6 | 11.4 - 270.5 | Fruit and fruit products, Cereal-based foods | researchgate.net |

Animal exposure and potential health risks for livestock (e.g., swine, chickens)

Alternaria toxins, including this compound, are common contaminants in animal feed, particularly in ingredients like cereals (wheat, sorghum, barley) and oilseeds. researchgate.netthepoultrysite.com This contamination poses a potential health risk to livestock.

Swine: Pigs are considered particularly sensitive to mycotoxins, and their cereal-based diet makes them susceptible to exposure. mdpi.commdpi.com An analysis of 1,141 pig feed samples collected between 2014 and 2019 found AOH in 50.7% of samples, with a median concentration of 4 µg/kg. mdpi.com While data on the specific health risks of AOH in swine are limited, the frequent contamination of their feed is a cause for concern. mdpi.commdpi.com

Chickens: For poultry, EFSA has indicated that this compound may represent a health risk. researchgate.neteuropa.eu Based on available data, the estimated exposure to AOH for both broilers and laying hens is approximately 3.0 to 6.0 µ g/day . thepoultrysite.com However, EFSA notes that this estimate is only indicative due to insufficient occurrence data in feed. thepoultrysite.com A study of poultry feeds in South Africa found the related toxin AME in 100% of samples, indicating high exposure potential for Alternaria toxins in some regions. nih.gov

Regulatory considerations and the "emerging mycotoxin" status of AOH

This compound is classified as an "emerging mycotoxin." frontiersin.orgnih.gov This status reflects a growing recognition of its frequent occurrence in food and feed, coupled with concerns about its potential toxicity, but without the extensive toxicological data and regulatory framework that exists for other well-known mycotoxins like aflatoxins. nih.govnih.gov

Key points regarding its regulatory status:

No Specific Regulations: Currently, there are no specific maximum levels or guidance values established for this compound or other Alternaria toxins in food or feed in the European Union or at an international level. frontiersin.orgnih.govissuu.com This lack of regulation is a direct consequence of the insufficient toxicological database, which precludes a full hazard characterization. frontiersin.org

EFSA's Role and the TTC Approach: The European Food Safety Authority (EFSA) has highlighted the public health risks associated with Alternaria toxins. europa.eu In its scientific opinions, EFSA concluded that the dietary exposure to AOH exceeds the Threshold of Toxicological Concern (TTC), indicating a potential health concern and the need for more specific toxicity data. europa.eubohrium.com

Call for More Data: Regulatory bodies, including the European Commission and EFSA, have repeatedly called for more research and data collection. merieuxnutrisciences.comnih.gov In 2022, the European Commission issued a recommendation for Member States to monitor the presence of this compound, AME, and tenuazonic acid in food. merieuxnutrisciences.comvoxteneo.com This monitoring is intended to gather the necessary occurrence data to support future risk assessments and inform potential regulatory measures. merieuxnutrisciences.com The primary goal is to fill the knowledge gaps on the toxicity and prevalence of these compounds to better protect public and animal health. nih.govresearchgate.net

Toxicological Research on Alternariol

In Vitro Cellular Effects of AOH

The toxicological profile of Alternariol (AOH) has been primarily characterized through in vitro studies, which have shed light on its effects at the cellular level. These investigations have consistently demonstrated that AOH can impair cell viability, induce genetic damage, and interfere with critical cellular processes.

This compound has been shown to exert cytotoxic effects, leading to a reduction in cell viability across a range of cell lines. This toxicity is typically observed in a dose-dependent manner, with higher concentrations of AOH resulting in greater impairment of cellular health.

Studies have documented the dose-dependent cytotoxic effects of this compound on several mammalian cell lines.

The human hepatoma cell line HepG2 has been a frequent model for assessing AOH cytotoxicity. Research has established EC50 values for AOH on HepG2 cells, with one study reporting a range between 8 and 16 μg/mL. nih.gov Another study corroborated these findings, with a reported EC50 value of 11.68 ± 4.05 μg/mL. researchgate.net A significant decrease in cell viability to 53 ± 13% was observed after 24 hours of exposure to 27.3 μg/mL of AOH. nih.gov

Human colon adenocarcinoma cells, HT-29 , also exhibit sensitivity to AOH. An EC50 value of 18 μg/mL was determined after 24 hours of exposure. nih.gov Furthermore, AOH and its methylated derivative, this compound monomethyl ether (AME), significantly increased the rate of DNA strand breaks in HT29 cells at micromolar concentrations. researchgate.net

The human colon adenocarcinoma cell line Caco-2 has also been used to evaluate AOH's impact on intestinal cells. An EC50 value of 19 μg/mL has been reported for AOH in this cell line. nih.gov However, another study noted that AOH concentrations up to 104.6 μM did not lead to a 50% reduction in cell viability, suggesting that the cytotoxic threshold can vary depending on experimental conditions. mdpi.com

In the murine macrophage cell line RAW 264.7 , AOH has been shown to almost completely block cell proliferation at concentrations between 15 and 30 μM. nih.gov Higher concentrations (60μM) led to cell death, primarily through necrosis, after 24 and 48 hours of exposure. Current time information in Delhi, IN.

Interactive Table: Dose-Dependent Cytotoxicity of this compound (AOH) on Various Cell Lines

| Cell Line | Concentration | Effect | Source |

| IPEC-1 | 43.2 µM | IC50 value | mdpi.com |

| HepG2 | 8 - 16 µg/mL | EC50 value range | nih.gov |

| HepG2 | 11.68 ± 4.05 µg/mL | EC50 value | researchgate.net |

| HepG2 | 27.3 µg/mL (24h) | 47% reduction in cell viability | nih.gov |

| HT-29 | 18 µg/mL (24h) | EC50 value | nih.gov |

| Caco-2 | 19 µg/mL | EC50 value | nih.gov |

| RAW 264.7 | 15-30 µM | Almost complete blockage of cell proliferation | nih.gov |

| RAW 264.7 | 60 µM (24-48h) | Cell death (necrosis) | Current time information in Delhi, IN. |

The reduction in cell proliferation induced by AOH is primarily attributed to its ability to cause cell cycle arrest, often in the G2/M phase. nih.govmdpi.com This arrest is a cellular response to DNA damage, providing the cell with an opportunity to repair the damage before proceeding with division. mdpi.com Studies have shown that AOH activates p53, a key tumor suppressor protein, which in turn increases the expression of p21, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest. mdpi.comresearchgate.net The resulting transcriptional changes in p21, as well as other proteins like MDM2 and Cyclin B, are believed to be major contributors to the observed reduction in cell proliferation. nih.govCurrent time information in Delhi, IN.

This compound is recognized for its genotoxic properties, meaning it can damage the genetic material of cells. This damage can manifest as DNA breaks and mutations, which are central to its toxicological effects.

AOH is capable of inducing both single-strand breaks (SSBs) and double-strand breaks (DSBs) in the DNA of mammalian cells. nih.govresearchgate.net The formation of these breaks is a significant aspect of its genotoxicity. For instance, a one-hour exposure to AOH in the range of 5 to 10 µM has been shown to cause DNA strand breaks in various cell lines. nih.gov The induction of DNA damage has been observed in human colon carcinoma cells (HT29), human hepatoma cells (HepG2), and murine macrophages (RAW 264.7). researchgate.netnih.govresearchgate.net The generation of reactive oxygen species (ROS) by AOH is one proposed mechanism contributing to this DNA damage. nih.gov

A primary mechanism underlying the genotoxicity of AOH is its interaction with DNA topoisomerases. nih.gov AOH acts as a topoisomerase poison, meaning it stabilizes the transient covalent complexes formed between topoisomerases and DNA during DNA replication and transcription. researchgate.netnih.gov This inhibition of the re-ligation step of the topoisomerase reaction results in the accumulation of persistent single-strand breaks (from poisoning Topoisomerase I) and double-strand breaks (from poisoning Topoisomerase II). nih.govnih.gov

Research has demonstrated that AOH potently inhibits the DNA relaxation activity of both topoisomerase I and topoisomerase II. researchgate.net It shows a particular selectivity for poisoning the topoisomerase II alpha isoform. researchgate.netnih.gov The concentration range at which topoisomerase poisoning and DNA strand breakage occur is similar, suggesting that the interference with these enzymes is a key contributor to the genotoxic properties of AOH. nih.gov

Genotoxicity and Mutagenicity Mechanisms

Formation of DNA adducts and micronuclei

This compound has demonstrated the capacity to induce significant chromosomal and DNA damage. One key indicator of this genotoxic activity is the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the nucleus after cell division. Research has shown that AOH induces the formation of kinetochore-negative micronuclei in cultured Chinese hamster V79 cells. nih.gov Similar effects have been observed in the human endometrial adenocarcinoma cell line (Ishikawa cells). researchgate.net The formation of these micronuclei is indicative of clastogenic (chromosome-breaking) or aneugenic (chromosome loss) events.

The genotoxicity of AOH is also linked to its ability to cause DNA strand breaks and form DNA adducts. researchgate.netyoutube.com The mechanism for this damage is partly attributed to the mycotoxin's role as a topoisomerase poison. youtube.com Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. youtube.com By inhibiting the function of these enzymes, particularly topoisomerase II, AOH can stabilize the intermediate complex formed between the enzyme and DNA. nih.govnih.gov This action prevents the re-ligation of the DNA strands, resulting in persistent single- and double-strand breaks that can lead to mutations and genomic instability. youtube.comnih.gov While AOH itself forms DNA adducts, other Alternaria toxins, such as altertoxin II, have been noted to have an even higher potential for direct DNA alkylation and adduct formation. nih.govmdpi.com

Mutagenic effects in bacterial and mammalian cell systems (e.g., Salmonella typhimurium)

The mutagenic potential of this compound has been evaluated in both mammalian and bacterial cell systems, with varying results.

In mammalian cells, AOH has been shown to be a mutagenic compound. nih.govvt.edu Studies using cultured Chinese hamster V79 cells found that AOH induces mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene locus. nih.govyoutube.com In mouse lymphoma L5178Y cells, it caused mutations in the thymidine (B127349) kinase (TK) gene. nih.govyoutube.com The mutagenic potency of AOH in these assays was found to be approximately 50-fold lower than that of the well-known mutagen 4-nitroquinoline-N-oxide. nih.gov Further analysis in the mouse lymphoma assay revealed that AOH predominantly induces small colonies, which is indicative of extensive chromosomal deletions. nih.gov

In bacterial systems, specifically the Ames test using Salmonella typhimurium, the evidence is more complex. An early study from 1994 reported that AOH was not mutagenic to S. typhimurium strains TA98 and TA100, either with or without metabolic activation. scienceopen.com However, more recent research has provided conflicting results, showing that AOH can induce mutagenic effects in the TA100 strain, particularly at concentrations of 10 µM and higher, but not in the TA98 strain. youtube.com This suggests that AOH may primarily cause mutations through base-pair substitutions rather than frameshift mutations.

| Test System | Cell Line / Strain | Observed Effect | Reference |

|---|---|---|---|

| Mammalian | Chinese Hamster V79 | Induction of HPRT gene mutations. | nih.govyoutube.com |

| Mammalian | Mouse Lymphoma L5178Y | Induction of TK gene mutations, predominantly small colonies suggesting chromosomal deletions. | nih.gov |

| Bacterial | Salmonella typhimurium TA98 | Conflicting results: an early study found no mutagenic effect, which was confirmed by a more recent study. | youtube.comscienceopen.com |

| Bacterial | Salmonella typhimurium TA100 | Conflicting results: an early study found no mutagenic effect, while a more recent study reported a concentration-dependent increase in mutations. | youtube.comscienceopen.com |

Epigenetic modifications induced by AOH

Based on available scientific literature, there is limited specific information regarding epigenetic modifications, such as DNA methylation or histone modifications, directly induced by this compound in mammalian cells. While other mycotoxins from the Alternaria genus, such as depudecin, have been identified as inhibitors of histone deacetylase, specific research detailing AOH's direct role in altering the epigenetic landscape of exposed cells is not extensively documented. scienceopen.com Epigenetic regulation within the Alternaria alternata fungus itself has been studied, but this does not describe the effects of the toxin on host cells. nih.gov

Oxidative Stress Induction

A significant mechanism of this compound's toxicity is its ability to induce oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify these reactive products or repair the resulting damage. researchgate.net

Reactive Oxygen Species (ROS) generation

Multiple studies have confirmed that AOH exposure leads to the generation of Reactive Oxygen Species (ROS) in various cell types. youtube.comvt.edu ROS are highly reactive chemicals derived from oxygen, such as superoxide (B77818) anions and hydrogen peroxide. The production of ROS has been observed in cell lines including human colon carcinoma (HT29) and Caco-2 cells following treatment with AOH. researchgate.netvt.edu One proposed mechanism for this ROS generation involves the oxidative metabolism of AOH by cytochrome P450 (CYP450) enzymes. nih.gov This metabolic process can produce catechols and hydroquinones, which are chemical species known to participate in redox cycling and the formation of ROS, thereby contributing to cellular toxicity. nih.gov

Impact on antioxidant defense systems (e.g., SOD, catalase, glutathione)

This compound disrupts the cell's natural antioxidant defenses, which are crucial for neutralizing ROS. Research indicates that AOH impairs the function of key antioxidant enzymes. researchgate.net In several in vitro studies using mammalian cells, AOH exposure has been shown to significantly decrease the enzymatic activity of superoxide dismutase (SOD) and catalase (CAT). researchgate.netvt.edu These enzymes are critical for cellular protection; SOD converts superoxide radicals into hydrogen peroxide, which is then broken down by catalase.

Furthermore, AOH affects the glutathione (B108866) protective system. researchgate.netvt.edu Glutathione (GSH) is a major non-enzymatic antioxidant that directly scavenges ROS and is a cofactor for enzymes like glutathione peroxidase. Studies have documented a decrease in cellular GSH levels and diminished activity of related enzymes following AOH treatment. vt.edu For instance, a transient decrease in glutathione levels was noted in HT29 cells after a short exposure to AOH. This depletion of the antioxidant defense system leaves the cell more vulnerable to oxidative damage.

| Antioxidant Component | Effect of AOH Exposure in Mammalian Cells | Reference |

|---|---|---|

| Superoxide Dismutase (SOD) | Decreased enzymatic activity. | researchgate.netvt.edu |

| Catalase (CAT) | Decreased enzymatic activity. | researchgate.netvt.edu |

| Glutathione (GSH) | Decreased cellular levels. | vt.edu |

Oxidative damage to lipids, proteins, and DNA

Oxidative DNA Damage: The ROS generated can attack DNA, leading to strand breaks and the formation of oxidized bases, such as 8-Oxo-2′-deoxyguanosine, which is a major product of DNA oxidation. researchgate.net This type of damage is a well-documented consequence of AOH exposure and is closely linked to its genotoxic and mutagenic properties. researchgate.netyoutube.com

Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction known as lipid peroxidation. This process can compromise membrane integrity and function. researchgate.net

Protein Oxidation: Proteins are also targets of ROS. Oxidative damage to proteins can lead to the formation of protein carbonyls and other modifications that can alter protein structure and function, leading to enzyme inactivation and disruption of cellular signaling pathways. researchgate.net

Cell Cycle Perturbations

This compound (AOH) has been demonstrated to interfere with the normal progression of the cell cycle, predominantly inducing arrest at the G2/M phase in various cell lines. nih.govcore.ac.ukkisti.re.krmdpi.com In murine macrophage RAW 264.7 cells, exposure to AOH leads to an accumulation of cells in the G2/M phase, characterized by a large G2 nucleus, while the number of cells undergoing mitosis is reduced compared to controls. nih.govcore.ac.ukkisti.re.kr This arrest at the G2/M transition point is supported by findings that show increased levels of both cyclin B1 and phosphorylated cdc2 (p-cdc2), with cyclin B1 being retained in the cytoplasm. nih.govcore.ac.ukkisti.re.kr

Similarly, studies on porcine intestinal epithelial cells (IPEC-1) and human Caco-2 cells have shown that AOH can induce cell cycle arrest. mdpi.com In Caco-2 cells, AOH exposure resulted in a significant increase in the proportion of cells in the S and G2/M phases. The ability of AOH to halt cell cycle progression is a critical aspect of its cytotoxic and genotoxic profile, potentially stemming from its capacity to cause DNA damage, such as double-strand breaks, by acting as a topoisomerase IIα poison. core.ac.uk

Table 1: Effects of this compound on Cell Cycle Progression in Different Cell Lines

| Cell Line | Observed Effect | Key Molecular Changes | Reference |

|---|---|---|---|

| RAW 264.7 (Murine Macrophages) | Accumulation of cells in G2/M phase | Increased Cyclin B1 and p-cdc2 levels | nih.govcore.ac.uk |

| Caco-2 (Human Colon Adenocarcinoma) | Increased cell population in S and G2/M phases | Not specified | mdpi.com |

| IPEC-1 (Porcine Intestinal Epithelial) | Induction of cell cycle arrest | Not specified | mdpi.com |

| BEAS-2B (Human Bronchial Epithelial) | Cell cycle arrest at G2/M phase | Associated with immunosuppressive properties | mdpi.com |

A significant consequence of AOH-induced cell cycle disruption is the development of abnormal nuclear morphology and polyploidy, a state where cells contain more than two complete sets of chromosomes. nih.govwikipedia.org Following 24-hour exposure in RAW 264.7 macrophages, a majority of cells display strikingly abnormal nuclei. nih.govcore.ac.ukkisti.re.kr These abnormalities include partly divided nuclei, the formation of nuclear blebs, and the appearance of micronuclei. nih.govcore.ac.ukkisti.re.kr

The interference with cytokinesis (the final stage of cell division) is evident from the presence of abnormal Aurora B bridges in cells that are attempting karyokinesis (nuclear division). nih.gov This disruption leads to the formation of tetraploid (4N) cells. A fraction of these resultant G1 tetraploid cells can subsequently re-enter the S-phase of the cell cycle, progressing to become octoploid (8N). nih.govcore.ac.uk This induction of polyploidy is a hallmark of genomic instability and is consistent with the effects of topoisomerase II inhibitors, which can lead to nuclear abnormalities and the formation of micronuclei. core.ac.uk Similar morphological changes, such as round-shaped nuclei, have also been noted in human mammary gland epithelial 184A1 cells at higher concentrations of AOH. mdpi.com

Apoptotic and Autophagic Pathways

This compound and its derivative, this compound monomethyl ether (AME), are known to induce programmed cell death, or apoptosis, primarily through the intrinsic mitochondrial pathway. mdpi.com This pathway is a central mechanism in cellular response to stress and damage. In various cell lines, including human colon carcinoma cells (HCT116) and porcine intestinal epithelial cells (IPEC-1), AOH and AME have been shown to trigger key events characteristic of mitochondrial-mediated apoptosis. mdpi.com

The process is initiated by the permeabilization of the mitochondrial membrane, leading to the loss of the mitochondrial membrane potential (ΔΨm). This disruption is followed by the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. The release of cytochrome c subsequently activates a cascade of proteolytic enzymes known as caspases, specifically initiator caspase-9 and effector caspase-3, which execute the final stages of apoptosis.

Research suggests that this compound can modulate autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins to maintain cellular homeostasis. The mechanism may involve the Sestrin2-AMPK-mTOR signaling pathway. Sestrin2 is recognized as a positive regulator of autophagy, often induced by various cellular stresses. nih.govmdpi.com

Sestrin2 can activate AMP-activated protein kinase (AMPK), a key energy sensor in the cell. nih.govresearchgate.netnih.gov Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a major negative regulator of autophagy. nih.govresearchgate.netnih.gov By inhibiting mTORC1, the initiation of the autophagic process is permitted. Therefore, it is proposed that AOH may trigger an autophagic response by influencing this signaling axis, representing a crucial cellular coping mechanism in response to the mycotoxin's presence. nih.govmdpi.com

Immunomodulatory Effects

This compound exhibits significant immunomodulatory, and often immunosuppressive, effects by targeting key inflammatory signaling pathways. researchgate.netnih.govnih.gov In various cell models, including human THP-1 derived macrophages and Caco-2 intestinal epithelial cells, AOH has been shown to suppress inflammatory responses induced by stimuli like lipopolysaccharide (LPS). mdpi.comresearchgate.netnih.gov

The primary mechanism for this immunosuppression appears to be the targeting of the nuclear factor kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation. researchgate.netnih.govnih.gov AOH has been found to suppress the activation of the NF-κB pathway. researchgate.net This leads to a dose-dependent decrease in the secretion of major pro-inflammatory cytokines, including Interleukin-8 (IL-8), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). researchgate.netnih.govnih.gov Conversely, AOH can induce the secretion of the anti-inflammatory cytokine IL-10. researchgate.netnih.gov

Furthermore, AOH modulates the expression of inflammation-related microRNAs. In LPS-stimulated macrophages, AOH has been observed to downregulate miR-146a while upregulating miR-155, both of which are involved in regulating the immune response. researchgate.netnih.govnih.gov These findings indicate that in an inflamed environment, AOH can repress immune responses, which could potentially increase susceptibility to diseases. nih.gov

Table 2: Immunomodulatory Effects of this compound on Cytokine Secretion

| Cell Line | Stimulus | Effect on Pro-inflammatory Cytokines (IL-8, IL-6, TNF-α) | Effect on Anti-inflammatory Cytokines (IL-10) | Reference |

|---|---|---|---|---|

| THP-1 (Human Macrophages) | LPS | Decreased secretion | Increased secretion | researchgate.net |

| Caco-2 (Human Intestinal Epithelial) | IL-1β | Repressed transcription of IL-8, IL-6, IL-1β; Augmented TNF-α transcripts | Not specified | nih.gov |

| BEAS-2B (Human Bronchial Epithelial) | LPS | Suppressed IL-6 and IL-8 | Not specified | mdpi.com |

| RAW 264.7 (Murine Macrophages) | LPS | Suppressed inflammatory responses | Not specified | mdpi.com |

Endocrine Disrupting Properties

This compound is recognized as an endocrine-disrupting chemical due to its ability to exert estrogen-like effects. nih.govunipr.it It has been shown to bind to both human estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.govunipr.it However, its binding affinity is notably higher for ERβ than for ERα. unipr.it In comparative studies, the estrogenicity of AOH was found to be significantly lower than that of the primary female sex hormone, 17-β-estradiol (E2), estimated at about 0.01% of E2's potency. nih.gov Its estrogenic activity has been compared to that of the phytoestrogen daidzein (B1669772) and the environmental estrogen bisphenol A (BPA). nih.gov

In a human endometrial adenocarcinoma cell line (Ishikawa cells), AOH demonstrated its estrogenic potential by increasing the mRNA levels and enzymatic activity of alkaline phosphatase, a known estrogen-responsive marker. nih.gov This effect was reversible by the application of an estrogen receptor antagonist, confirming that the activity is mediated through estrogen receptors. nih.gov Furthermore, AOH exposure has been reported to increase the production of estradiol (B170435) and progesterone (B1679170) in the H295R steroidogenesis cell line. unipr.itresearchgate.net Despite these findings, some studies indicate that the estrogenic effect of AOH might be cell-type dependent, and a complex mixture of Alternaria mycotoxins was reported to have an anti-estrogenic effect in one study. nih.gov

In addition to its estrogenic properties, this compound has been shown to modulate the androgen receptor (AR). nih.govnih.gov Research using a yeast androgen reporter bioassay revealed that AOH can act as a full androgen agonist, capable of inducing a complete androgenic response. nih.gov The androgenic potency of AOH was determined to be approximately 0.046% relative to testosterone (B1683101). nih.gov This was the first report of such androgenic potency for a natural, nonsteroidal substance. nih.gov

AOH's interaction with the androgen receptor pathway is complex. At lower concentrations (5μM) and in the presence of testosterone, AOH can act as a weak antiandrogen. nih.gov However, at higher concentrations, it exhibits an additive effect, summing with the androgenic activity of testosterone in a dose-dependent manner. nih.gov In studies on human prostate cells, AOH, in the presence of the androgen precursor dehydroepiandrosterone (B1670201) (DHEA), was observed to significantly increase the production of testosterone in the PC3 cancer cell line. mdpi.com These findings underscore AOH's role as an endocrine disruptor with the ability to interfere with androgen signaling. nih.govpreprints.org

Table 2: Endocrine Disrupting Activities of this compound (AOH)

| Receptor/Hormone System | Observed Effect | Cell/Assay Model | Key Findings |

|---|---|---|---|

| Estrogen Receptors (ERα & ERβ) | Agonistic activity | Ishikawa cells, H295R cells, Cell-free system | Binds to both ERα and ERβ (higher affinity for ERβ). nih.govunipr.it Increases alkaline phosphatase activity. nih.gov Increases estradiol & progesterone production. unipr.itresearchgate.net |

| Androgen Receptor (AR) | Agonistic / Modulatory activity | Yeast androgen reporter assay, PC3 prostate cancer cells | Acts as a full androgen agonist. nih.gov Can act as a weak antiandrogen in the presence of testosterone. nih.gov Increases testosterone production in the presence of DHEA. mdpi.com |

Data sourced from multiple studies. nih.govunipr.itresearchgate.netnih.govmdpi.com

Inflammatory Responses

This compound and its derivatives have demonstrated notable anti-inflammatory and immunosuppressive properties in various in vitro models. vt.edunih.govnih.gov This mycotoxin can potently suppress innate immune responses induced by inflammatory stimuli like lipopolysaccharide (LPS). vt.edumdpi.com This effect has been observed in multiple cell types, including the mouse macrophage RAW264.7 cell line, where AOH completely suppressed LPS-induced IL-6 production at a concentration of 10 μM. mdpi.com

Mechanisms of inflammatory pathway modulation (e.g., T cell function inhibition)